molecular formula C20H24FNOS B15192474 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin CAS No. 87673-17-4

2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Cat. No.: B15192474
CAS No.: 87673-17-4
M. Wt: 345.5 g/mol
InChI Key: WRNNLHCBXVIRFU-UHFFFAOYSA-N
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Description

2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a synthetic compound with a molecular formula of C20H24FNO2S and a molecular weight of 345.51 g/mol This compound is known for its unique chemical structure, which includes a fluorine atom, a diethylamino group, and a dibenzoxepin core

Preparation Methods

The synthesis of 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves several steps. One common method includes the reaction of 2-fluoro-6,11-dihydrodibenz(b,e)oxepin with a diethylaminoethylthiol reagent under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be compared with other similar compounds, such as:

Properties

CAS No.

87673-17-4

Molecular Formula

C20H24FNOS

Molecular Weight

345.5 g/mol

IUPAC Name

N,N-diethyl-2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine

InChI

InChI=1S/C20H24FNOS/c1-3-22(4-2)11-12-24-20-17-8-6-5-7-15(17)14-23-19-10-9-16(21)13-18(19)20/h5-10,13,20H,3-4,11-12,14H2,1-2H3

InChI Key

WRNNLHCBXVIRFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F

Origin of Product

United States

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